

# Enpp-1-IN-26 and its Effect on cGAMP Hydrolysis: A Technical Guide

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## Compound of Interest

Compound Name: *Enpp-1-IN-26*

Cat. No.: *B15575620*

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## Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. It is the primary hydrolase of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the STING pathway. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a significant therapeutic target in oncology. Small molecule inhibitors of ENPP1, such as **Enpp-1-IN-26**, are being investigated for their potential to enhance STING-mediated anti-cancer immunity by preventing cGAMP degradation. This guide provides an in-depth overview of the role of ENPP1 in cGAMP hydrolysis, the mechanism of its inhibition, and detailed experimental protocols for evaluating inhibitor potency and cellular activity.

## Introduction to ENPP1 and the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cGAS synthesizes cGAMP, which then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of

type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response.

ENPP1 acts as a crucial checkpoint in this pathway by hydrolyzing extracellular cGAMP into AMP and GMP, thereby preventing it from activating STING in neighboring immune cells.<sup>[1]</sup> Elevated ENPP1 expression in the tumor microenvironment can therefore lead to immune evasion.

## Mechanism of Action of ENPP1 Inhibitors

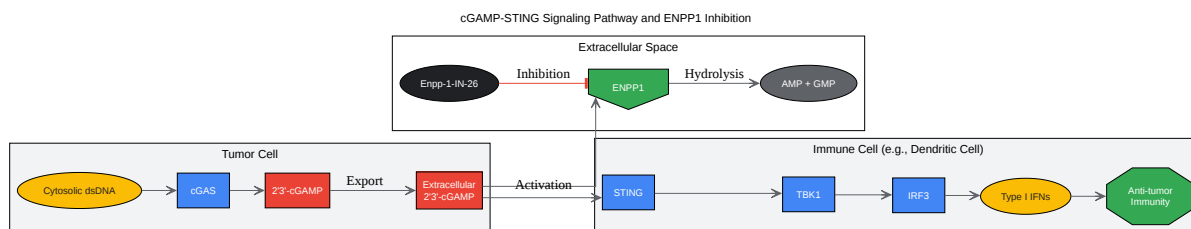
ENPP1 inhibitors, including the investigational compound **Enpp-1-IN-26**, are designed to block the catalytic activity of ENPP1. By binding to the enzyme, these small molecules prevent the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells such as dendritic cells and T cells, promoting a robust anti-tumor immune response.

## Quantitative Data on ENPP1 Inhibition

While specific quantitative data for **Enpp-1-IN-26** is not publicly available, the following table summarizes the inhibitory potency of other well-characterized ENPP1 inhibitors against cGAMP hydrolysis. This data provides a comparative baseline for the expected efficacy of novel inhibitors.

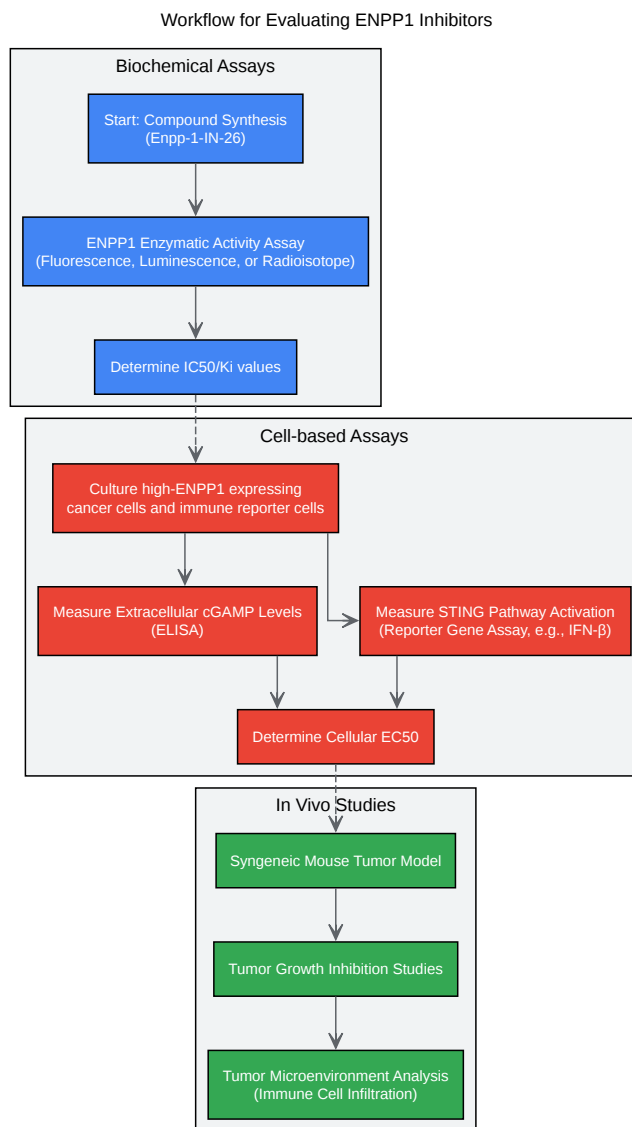
Inhibitor	IC50 (μM)	Ki (nM)	Assay Type	Reference
Compound 4e	0.188	-	Biochemical (pNP-TMP substrate)	[2]
ZXP-8202	0.02 (EC50)	-	Cell-based enzymatic assay	
ZXP-8202	0.01 (EC50)	-	IFNB1 induction assay	
Various Phosphonates	-	< 2	Biochemical	
E-3 (NCI-14465)	26.4	-	Biochemical (Luminescence- based)	[3]
E-17	15	-	Biochemical (Luminescence- based)	[3]
E-27	16.3	-	Biochemical (Luminescence- based)	[3]
E-54	13.6	-	Biochemical (Luminescence- based)	[3]

## Signaling and Experimental Workflow Diagrams



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**Caption:** cGAMP-STING signaling and ENPP1 inhibition.



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